2-(Methoxymethyl)pyrimidin-5-ol
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Overview
Description
2-(Methoxymethyl)pyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methoxymethyl group at the 2-position and a hydroxyl group at the 5-position of the pyrimidine ring. It has the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)pyrimidin-5-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-chloromethylpyrimidine with methanol in the presence of a base, such as sodium hydroxide, to introduce the methoxymethyl group. The hydroxyl group at the 5-position can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyrimidin-5-one derivatives, while substitution reactions can produce various functionalized pyrimidine compounds .
Scientific Research Applications
2-(Methoxymethyl)pyrimidin-5-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(Methoxymethyl)pyrimidin-5-ol can be compared with other similar compounds, such as:
2-Aminopyrimidine: This compound has an amino group at the 2-position instead of a methoxymethyl group and exhibits different chemical and biological properties.
Pyrimido[4,5-d]pyrimidine: A bicyclic compound with two fused pyrimidine rings, showing distinct reactivity and applications compared to this compound.
6-(4,6-Dimethylpyrimidin-2-ylamino)-2H-chromen-2-one: A pyrimidine derivative with vasorelaxant properties, highlighting the diversity of pyrimidine-based compounds.
Properties
IUPAC Name |
2-(methoxymethyl)pyrimidin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-4-6-7-2-5(9)3-8-6/h2-3,9H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKZGFJQQTVUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C=N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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